2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid
CAS No.: 741617-89-0
Cat. No.: VC15968095
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741617-89-0 |
|---|---|
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 2-amino-4-oxo-3H-quinazoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H3,10,11,12,13) |
| Standard InChI Key | AVSVKKJEOWXUMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N |
Introduction
Structural and Molecular Properties
The core structure of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid consists of a bicyclic quinazoline system with functional groups that enhance its chemical versatility. The IUPAC name, 2-amino-4-oxo-3H-quinazoline-6-carboxylic acid, reflects the positions of its substituents: an amino group at C2, a ketone at C4, and a carboxylic acid at C6. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N |
| InChI Key | AVSVKKJEOWXUMI-UHFFFAOYSA-N |
| PubChem CID | 135742226 |
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid typically involves multi-step reactions starting from anthranilic acid. A common protocol includes:
-
Acetylation: Anthranilic acid is heated with acetic anhydride to form N-acetylanthranilic acid.
-
Cyclization: Treatment with carbon dioxide under pressurized conditions induces cyclization, forming the quinazoline ring.
-
Functionalization: Subsequent nitration and reduction steps introduce the amino group at position 2, followed by hydrolysis to yield the carboxylic acid moiety .
Key reaction conditions include temperatures of 120–150°C and pressures of 3–5 atm to optimize yield (>75%). Alternative methods utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and purity. A representative process involves:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Anthranilic acid, acetic anhydride, 140°C | Acetylation |
| 2 | CO₂, 5 atm, 130°C | Cyclization to quinazoline core |
| 3 | HNO₃/H₂SO₄, then H₂/Pd-C | Nitration and reduction |
| 4 | NaOH, reflux | Hydrolysis to carboxylic acid |
Purification is achieved via recrystallization from ethanol-water mixtures, yielding >98% purity .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient quinazoline ring and polar functional groups:
-
Amino Group: Participates in Schiff base formation with aldehydes and acylation reactions.
-
Carboxylic Acid: Forms esters, amides, and salts; decarboxylation occurs at temperatures >200°C.
-
Quinazoline Ring: Susceptible to electrophilic substitution at C5 and C7 positions under acidic conditions .
Notable derivatives include:
-
Amide Derivatives: Synthesized via coupling with amines, enhancing bioavailability.
-
Metal Complexes: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) improves antimicrobial activity .
Analytical Characterization
Spectroscopic Methods
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 2500–3000 cm⁻¹ (O-H of carboxylic acid).
-
NMR Spectroscopy:
Chromatographic Analysis
HPLC methods using C18 columns (mobile phase: acetonitrile/0.1% TFA) achieve baseline separation with a retention time of 6.8 min .
Biological Activities and Applications
Antimicrobial Properties
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Its metal complexes show enhanced efficacy, with Cu(II) derivatives reducing MIC values to 8–16 µg/mL .
Pharmaceutical Intermediates
The compound serves as a precursor to N-(4-{[(2-amino-4-oxo-1,4-dihydroquinazolin-6-yl)methyl]amino}benzoyl)-D-glutamic acid, a folate analog under investigation for targeted drug delivery .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (gloves, goggles) and ventilation are mandatory during handling. Storage recommendations include airtight containers at 2–8°C to prevent decomposition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume